6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine
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Overview
Description
6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a fluorinated quinoline derivative. Fluorinated quinolines are known for their significant biological activities and applications in various fields such as medicine, agriculture, and materials science . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves several steps. Industrial production methods may involve large-scale cyclization reactions and the use of specialized fluorinating agents to achieve high yields and purity .
Chemical Reactions Analysis
6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is unique due to its specific fluorination pattern and the presence of a trifluoromethyl group. Similar compounds include:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a different fluorination pattern.
Brequinar®: An antineoplastic drug used in transplantation medicine.
These compounds share the quinoline skeleton but differ in their fluorination patterns and functional groups, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C16H9F5N2 |
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Molecular Weight |
324.25 g/mol |
IUPAC Name |
6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C16H9F5N2/c17-10-7-12-14(4-5-22-15(12)13(18)8-10)23-11-3-1-2-9(6-11)16(19,20)21/h1-8H,(H,22,23) |
InChI Key |
IHKJOCPTBIGJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F)C(F)(F)F |
Origin of Product |
United States |
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